BenchChemオンラインストアへようこそ!

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate

Lipophilicity Drug-likeness XLogP3

Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate is a synthetic, low-molecular-weight pyrimidine derivative (C15H16N2O2S, MW 288.4 g/mol). It features a 5-phenylpyrimidine core linked via a thioether bridge to an ethyl propanoate moiety.

Molecular Formula C15H16N2O2S
Molecular Weight 288.37
CAS No. 344282-06-0
Cat. No. B2680651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate
CAS344282-06-0
Molecular FormulaC15H16N2O2S
Molecular Weight288.37
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O2S/c1-3-19-14(18)11(2)20-15-16-9-13(10-17-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
InChIKeyKIZFKJLWMUKRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate (CAS 344282-06-0): Chemical Class and Baseline Characteristics


Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate is a synthetic, low-molecular-weight pyrimidine derivative (C15H16N2O2S, MW 288.4 g/mol) [1]. It features a 5-phenylpyrimidine core linked via a thioether bridge to an ethyl propanoate moiety. The compound is supplied by various vendors primarily for research and development purposes, with a typical purity specification of 95% . Computed properties, including a consensus LogP (XLogP3-AA) of 3.4 and a topological polar surface area of 77.4 Ų, suggest moderate lipophilicity and a pharmacokinetic profile that is generic for this class [1], offering no single differentiating feature.

Procurement Alert: Why Simple Pyrimidine Analog Substitution Misses the Mark for Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate


The critical 2-thioether linkage, connecting the 5-phenylpyrimidine core to a chiral propanoate group, is a key structural determinant [1]. This specific connectivity and the presence of an undefined stereocenter [1] mean that the compound's 3D conformation and potential interactions with biological targets (e.g., enzymes, receptors) cannot be reliably mimicked by simple substitutions. Close analogs, such as ethyl 2-((2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl)sulfanyl)propanoate (CAS 303147-68-4), possess a bulkier scaffold (C22H22N2O2S2) with an additional phenylsulfanyl group, which is expected to result in divergent target engagement . However, a critical data gap exists: no published, quantitative, head-to-head biological studies were found to quantify the performance difference between this compound and its closest analogs. Procurement decisions based on class alone are therefore unsupported by publicly verifiable evidence.

Quantitative Evidence Guide: Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate vs. Closest Analogs


Physicochemical Space Differentiation: Lipophilicity Profile Against a Bulky Comparator

The target compound has a computed XLogP3-AA of 3.4, which suggests a moderate lipophilicity profile [1]. This property is a primary driver of membrane permeability and non-specific binding. A structurally more complex comparator, ethyl 2-((2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl)sulfanyl)propanoate (CAS 303147-68-4), is significantly more lipophilic with a computed XLogP of 6.1 , predicting substantially different absorption, distribution, and solubility behavior within a chemical series. This large difference makes the target compound the more suitable scaffold when lower lipophilicity is desired for optimizing ADME properties.

Lipophilicity Drug-likeness XLogP3

Molecular Size and Complexity Advantages Over Di-substituted Pyrimidine Analogs

The target compound (MW 288.4 g/mol) [1] is a leaner molecular framework compared to the closely related ethyl 2-((2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl)sulfanyl)propanoate, which has a molecular weight of 410.55 g/mol . This represents a >40% increase in molecular size for the comparator. This quantitative size difference is substantial in medicinal chemistry, as the target compound's lower molecular weight positions it in a more favorable property space for lead optimization, offering higher ligand efficiency for its molecular size if biological activity can be demonstrated.

Fragment-based drug design Molecular Weight Ligand efficiency

Statement on the Absence of Direct Comparative Biological Data

A literature search for quantitative biological activity data (e.g., IC50 values against specific targets) revealed a critical evidence gap. No primary research articles, patents, or database entries were found that report assay results, binding affinities, or functional activities for this precise compound in direct comparison with a named analog. Available class-level reports confirm that various phenylpyrimidine derivatives exhibit anticancer activity, with potencies in the low micromolar range (e.g., IC50 values of 1.5 and 2.8 μmol/L against HeLa cells) [1], but these data do not include the target molecule. This absence of evidence means any procurement decision must be based on the quantifiable physicochemical differentiation rather than a proven biological advantage.

Data Gap Analysis Biological Activity Procurement Risk

Verified Application Scenarios for Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate Based on Existing Evidence


Scaffold for Fragment-Based or Ligand-Efficiency-Driven Drug Discovery

Given its lower molecular weight (288.4 g/mol) [1] and topological polar surface area (77.4 Ų) [1] compared to bulkier analogs like CAS 303147-68-4, the compound is an ideal starting fragment for lead discovery programs where high ligand efficiency is paramount. Its defined chiral center also makes it suitable for exploring stereospecific target interactions [1].

Probing Structure-Activity Relationships (SAR) at the Pyrimidine 2-Position

The specific 2-thioether-propanoate substituent is the point of differentiation from compounds with a simple thiol (5-phenyl-2-pyrimidinethiol) . This compound is the logical choice for an SAR study designed to measure the impact of esterification and chain length on target potency and selectivity, although the study itself would need to be performed.

Precursor for Generating Combinatorial Libraries with Controlled Lipophilicity

Its established XLogP3 of 3.4 [1] provides a predictable baseline for generating a library of hydrophobic derivatives. This is a quantifiable advantage over using more lipophilic core scaffolds (XLogP > 6.0) when the goal is to probe a more polar region of chemical space while maintaining cell permeability.

Quote Request

Request a Quote for Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.